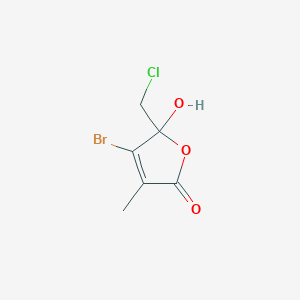
4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one is a heterocyclic organic compound with a unique structure that includes bromine, chlorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one typically involves the bromination and chloromethylation of a furanone precursor. The reaction conditions often include the use of bromine and chloromethyl reagents under controlled temperatures and pH levels to ensure the selective substitution of the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine and chlorine atoms can be reduced to form less halogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s halogenated functional groups can interact with enzymes and proteins, leading to the inhibition of their activity. This can result in the disruption of cellular processes and the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one include:
- 4-Bromo-5-(bromomethyl)-3-methylfuran-2(5H)-one
- 4-Chloro-5-(chloromethyl)-3-methylfuran-2(5H)-one
- 5-Hydroxy-3-methylfuran-2(5H)-one
Uniqueness
What sets this compound apart from similar compounds is its unique combination of bromine, chlorine, and hydroxyl functional groups
Properties
CAS No. |
88039-87-6 |
|---|---|
Molecular Formula |
C6H6BrClO3 |
Molecular Weight |
241.47 g/mol |
IUPAC Name |
4-bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2-one |
InChI |
InChI=1S/C6H6BrClO3/c1-3-4(7)6(10,2-8)11-5(3)9/h10H,2H2,1H3 |
InChI Key |
GUEBJZQWLLONOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(OC1=O)(CCl)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















